

Characterization Data of 2-Isopropylphenol (CAS 88-69-7): A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropylphenol

Cat. No.: B7770328

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This technical guide provides a comprehensive overview of the characterization data for **2-Isopropylphenol** (CAS 88-69-7), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

2-Isopropylphenol, also known as o-cumenol, is a light-yellow liquid with a phenolic odor.^[1] It is less dense than and insoluble in water. Key physicochemical data are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of **2-Isopropylphenol**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₂ O	[1]
Molecular Weight	136.19 g/mol	[1]
CAS Number	88-69-7	[1]
Appearance	Light yellow liquid	[1]
Melting Point	12-16 °C	[1]
Boiling Point	212-214 °C	[1]
Density	0.995 g/cm ³ at 20 °C	[1]
Solubility in Water	Insoluble	[1]
Vapor Pressure	<0.066 hPa at 25 °C	[1]
LogP	2.9	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Isopropylphenol**. The following sections present typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for **2-Isopropylphenol** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.21 - 7.05	m	2H	Ar-H
6.94 - 6.92	m	1H	Ar-H
6.75 - 6.73	m	1H	Ar-H
4.8 (approx.)	s (broad)	1H	-OH
3.23 - 3.19	septet	1H	-CH(CH ₃) ₂
1.27 - 1.24	d	6H	-CH(CH ₃) ₂

Table 3: ¹³C NMR Spectroscopic Data for **2-Isopropylphenol** (25.16 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
152.3	C-OH
135.2	C-CH
126.8	Ar-CH
126.3	Ar-CH
121.2	Ar-CH
115.1	Ar-CH
26.8	-CH(CH ₃) ₂
22.6	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Isopropylphenol** shows characteristic absorption bands.

Table 4: Key IR Absorption Bands for **2-Isopropylphenol**

Wavenumber (cm ⁻¹)	Functional Group
3500-3300 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)
2960-2870	C-H stretch (aliphatic)
1600, 1495, 1450	C=C stretch (aromatic ring)
1250	C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Key Mass Spectral Data for **2-Isopropylphenol**

m/z	Relative Intensity (%)	Proposed Fragment
136	30	[M] ⁺ (Molecular Ion)
121	100	[M-CH ₃] ⁺
91	12	[C ₇ H ₇] ⁺
77	16	[C ₆ H ₅] ⁺

Experimental Protocols

This section details the general methodologies for the synthesis and characterization of **2-Isopropylphenol**.

Synthesis of 2-Isopropylphenol

A common laboratory-scale synthesis of **2-Isopropylphenol** involves the Friedel-Crafts alkylation of phenol with propene or isopropanol in the presence of a Lewis acid catalyst.

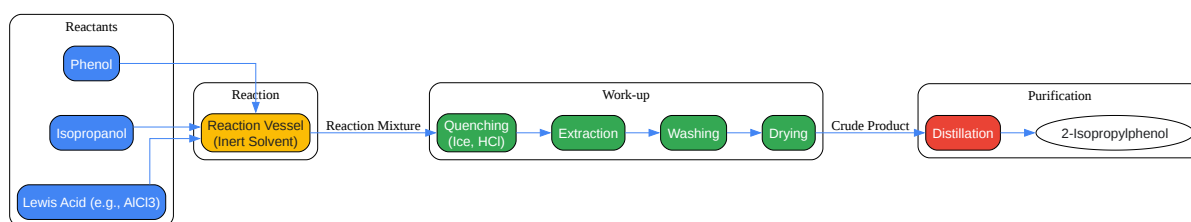
Materials:

- Phenol
- Isopropanol
- Anhydrous aluminum chloride (AlCl_3) or other suitable Lewis acid
- Dry benzene or other inert solvent
- Hydrochloric acid (HCl), dilute
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4)
- Distillation apparatus
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve phenol in the inert solvent.
- Cool the flask in an ice bath and slowly add the Lewis acid catalyst portion-wise with stirring.
- Add isopropanol dropwise from the dropping funnel to the stirred mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After cooling, pour the reaction mixture into a beaker containing ice and dilute HCl to decompose the catalyst.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain **2-Isopropylphenol**.



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Caption: Workflow for the synthesis of **2-Isopropylphenol**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **2-Isopropylphenol** in about 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

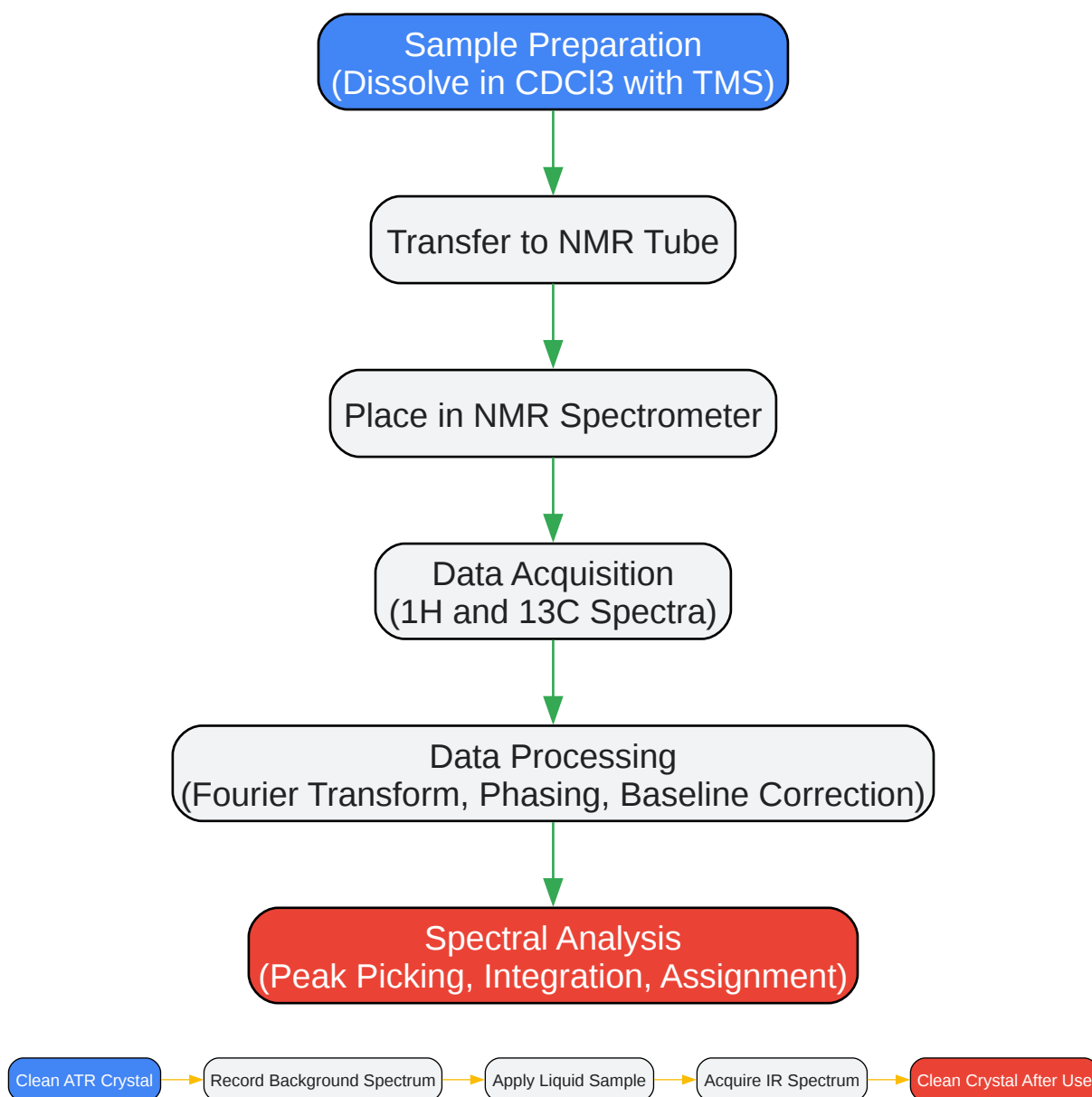
^1H NMR Acquisition:

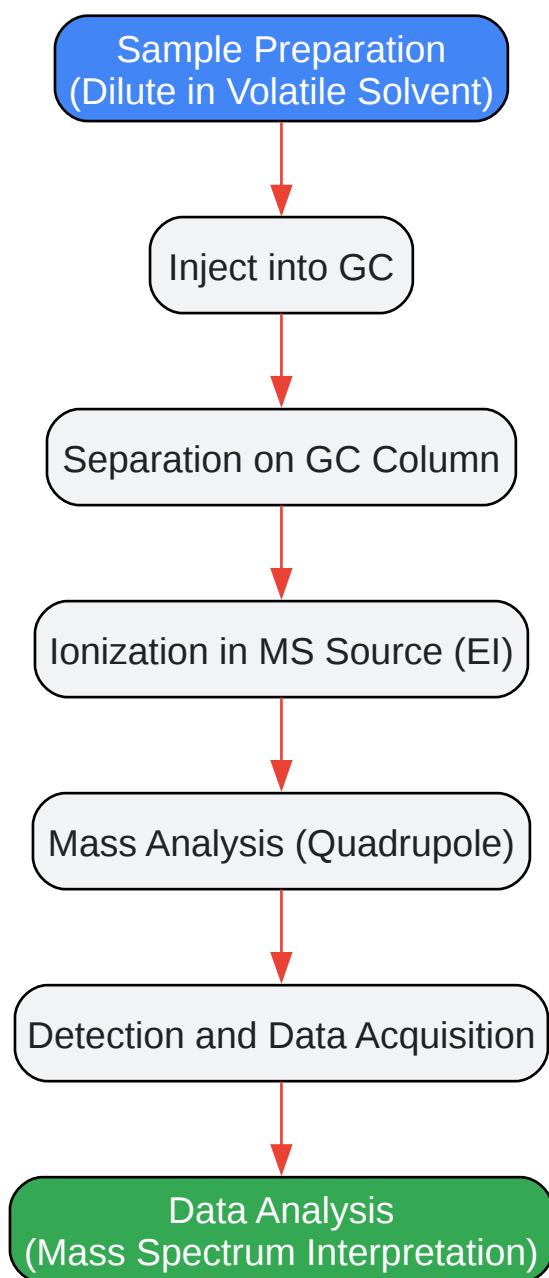
- Spectrometer: 400 MHz NMR spectrometer
- Pulse Program: Standard single-pulse sequence (e.g., zg30)

- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-3 seconds
- Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

- Spectrometer: 100 MHz NMR spectrometer (corresponding to 400 MHz for ¹H)
- Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more to achieve adequate signal-to-noise
- Relaxation Delay: 2 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0-220 ppm





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References

- 1. fishersci.com [fishersci.com]
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